molecular formula C17H13F4N5O2 B2981077 N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-84-0

N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2981077
CAS No.: 1396882-84-0
M. Wt: 395.318
InChI Key: NKFSQOYJQDXLNS-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a fluorinated tetrazole derivative characterized by a carboxamide linker bridging a 4-fluorophenethyl group and a 4-(trifluoromethoxy)phenyl-substituted tetrazole ring.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N5O2/c18-12-3-1-11(2-4-12)9-10-22-16(27)15-23-25-26(24-15)13-5-7-14(8-6-13)28-17(19,20)21/h1-8H,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSQOYJQDXLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews relevant studies, synthesizes findings, and presents data tables summarizing the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H15F4N5O2
  • Molecular Weight : 405.33 g/mol
  • Structural Features : The compound contains a tetrazole ring, which is known for its diverse biological activity. The presence of fluorine atoms and a trifluoromethoxy group may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization processes. Various methods have been reported in literature, highlighting the importance of optimizing reaction conditions to improve yield and purity.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds containing tetrazole moieties. For instance, a study demonstrated that certain tetrazole derivatives exhibited moderate antiviral activity against influenza A virus strains. The selectivity index (SI) for these compounds was evaluated, with some exhibiting promising results in terms of low cytotoxicity while maintaining antiviral efficacy .

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. A study focusing on related tetrazole compounds showed that specific derivatives had significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For example, compounds derived from similar structures demonstrated IC50 values ranging from 6.2 µM to 43.4 µM against different cancer cell lines .

Case Studies

  • Influenza A Virus Study : A series of nonannulated tetrazolylpyrimidines were synthesized and tested for their antiviral activity against H1N1 influenza virus. The selectivity index for one derivative was significantly higher than that of the reference drug rimantadine, indicating potential for further development .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that certain derivatives showed IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells, suggesting effective cytotoxicity and potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Cell Line/Pathogen IC50 (µM) Selectivity Index Reference
AntiviralInfluenza A VirusNot specified>10
AnticancerHCT-116 (Colon Cancer)6.2>5
AnticancerT47D (Breast Cancer)27.3>3

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocyclic Core Fluorinated Substituents
Target Compound C₁₇H₁₄F₄N₄O₂ 406.3 Tetrazole, Carboxamide, 4-Fluorophenethyl, 4-Trifluoromethoxyphenyl Tetrazole 4-Fluorophenethyl, 4-Trifluoromethoxy
: N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 453.4 Thiazole, Nitrothiophene, Trifluoromethyl, Methoxy Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl
: N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 379.4 Thiazole, Nitrothiophene, Difluorophenyl Thiazole 3,5-Difluorophenyl
: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones C₂₀H₁₄F₂N₃O₃S₂ (X = H) 466.5 Triazole, Sulfonyl, Difluorophenyl, Thione Triazole 2,4-Difluorophenyl, 4-X-phenylsulfonyl

Key Observations:

  • Heterocyclic Core : The tetrazole ring in the target compound offers greater metabolic stability compared to thiazole () or triazole () cores, which may undergo oxidative degradation.
  • Carboxamide Linker : All compounds utilize carboxamide linkages, but the target’s fluorophenethyl side chain may improve membrane permeability relative to thiazol-2-yl or triazole-thione systems.
Evidence-Based Syntheses:
  • : Carboxamide formation via HATU-mediated coupling in dry dichloromethane, achieving variable purity (42–99%).
  • : Triazole-thione synthesis through cyclization of hydrazinecarbothioamides in basic media, with tautomerism confirmed by IR and NMR.

Comparison : The target’s synthesis shares carboxamide coupling strategies with but diverges in heterocycle formation. highlights tautomeric stability challenges absent in tetrazoles.

Physicochemical and Spectral Properties

Property Target Compound (Compounds) (Triazole-Thiones)
Purity Not reported 42% (Comp1), 99.05% (Comp2) Confirmed by elemental analysis
Spectral Data Not available 1H NMR (δ 8.5 ppm, aromatic H) IR: νC=S at 1247–1255 cm⁻¹; νNH at 3278–3414 cm⁻¹
Tautomerism Not applicable Not observed Thione-thiol equilibrium confirmed

Insights :

  • The trifluoromethoxy group in the target may produce distinct 19F NMR shifts compared to the trifluoromethyl () or difluorophenyl () groups.
  • Unlike ’s triazole-thiones, the tetrazole core avoids tautomeric complexity, simplifying analytical characterization.

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